![molecular formula C14H16F3N3O B7571849 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol, also known as TPEN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a chelator, which means that it has the ability to bind to metal ions and remove them from solutions. TPEN has been used in various fields of research, including biochemistry, neuroscience, and pharmacology. In
作用机制
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol binds to metal ions such as zinc, copper, and iron, and removes them from solutions. This can lead to changes in the biochemical and physiological properties of cells and tissues. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to inhibit the activity of zinc-dependent enzymes such as carbonic anhydrase and metalloproteinases. It has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels.
Biochemical and Physiological Effects:
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes such as carbonic anhydrase and metalloproteinases. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to affect the activity of ion channels and receptors in neurons, leading to changes in synaptic transmission and plasticity.
实验室实验的优点和局限性
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has several advantages for lab experiments. It is a highly specific chelator that can selectively remove metal ions from solutions. It is also relatively easy to synthesize and has a long shelf-life. However, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has some limitations as well. It can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol can interfere with the activity of other metal-dependent enzymes and proteins, leading to off-target effects.
未来方向
There are several future directions for research on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. One area of interest is the role of metal ions in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to be effective in removing excess zinc from the brain, which may have therapeutic potential for these diseases. Another area of interest is the development of new cancer therapies based on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels, and further research may lead to the development of new anti-cancer drugs. Finally, there is interest in developing new chelators based on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol that can selectively remove other metal ions from solutions.
合成方法
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminoethylpyrazole with 4-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. Other methods include the reaction of 2-pyrazoline with 4-(trifluoromethyl)benzaldehyde in the presence of a base, or the reaction of 2-pyrazoline with 4-(trifluoromethyl)acetophenone in the presence of a reducing agent.
科学研究应用
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been widely used in scientific research due to its ability to chelate metal ions. It has been used to study the role of metal ions in various biological processes, including enzyme activity, protein folding, and cell signaling. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has also been used to investigate the role of metal ions in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been used as a tool to study the role of metal ions in cancer cells and to develop new cancer therapies.
属性
IUPAC Name |
2-(2-pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c15-14(16,17)12-4-2-11(3-5-12)13(21)10-18-7-9-20-8-1-6-19-20/h1-6,8,13,18,21H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAGLGYUMJPSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
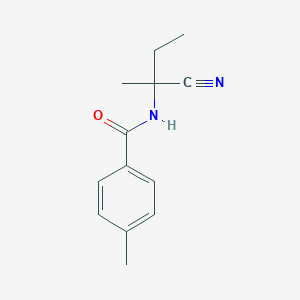
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)
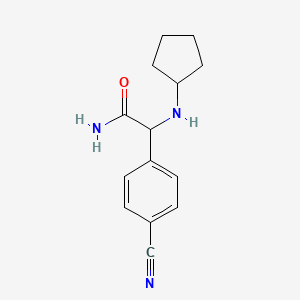
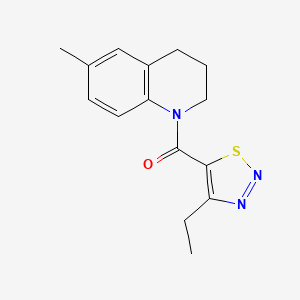
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
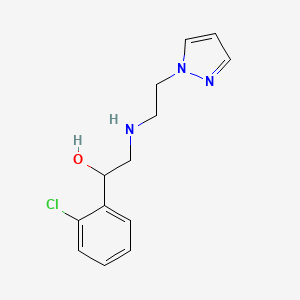
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
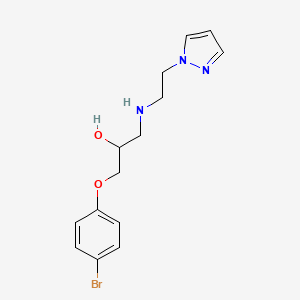
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
